molecular formula C6H6N8 B14662469 6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine CAS No. 49847-61-2

6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine

Cat. No.: B14662469
CAS No.: 49847-61-2
M. Wt: 190.17 g/mol
InChI Key: QVYFEDRKUDUAEP-UHFFFAOYSA-N
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Description

This compound is part of the tetrazolo[1,5-b]pyridazine family, which is characterized by a fused ring system containing both tetrazole and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine typically involves a multi-step process. One common method is the nucleophilic substitution reaction between sodium azide and a suitable precursor, such as 3,6-dichloropyridazine. This reaction is followed by azide-tetrazole isomerization to form the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, efficient purification techniques, and stringent safety measures due to the potential explosiveness of azido compounds.

Chemical Reactions Analysis

Types of Reactions

6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the azido group can lead to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azido group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted tetrazolo[1,5-b]pyridazines. These products can further undergo additional transformations, expanding the compound’s utility in synthetic chemistry.

Scientific Research Applications

6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine involves the reactivity of the azido group and the tetrazole ring. The azido group can undergo cycloaddition reactions, forming triazoles, which are valuable intermediates in various chemical processes. The tetrazole ring can participate in coordination chemistry, forming complexes with metal ions. These interactions can influence the compound’s reactivity and stability, making it useful in diverse applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine is unique due to the presence of both azido and methyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

49847-61-2

Molecular Formula

C6H6N8

Molecular Weight

190.17 g/mol

IUPAC Name

6-azido-7,8-dimethyltetrazolo[1,5-b]pyridazine

InChI

InChI=1S/C6H6N8/c1-3-4(2)6-9-12-13-14(6)10-5(3)8-11-7/h1-2H3

InChI Key

QVYFEDRKUDUAEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NN=NN2N=C1N=[N+]=[N-])C

Origin of Product

United States

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